molecular formula C8H14N2S2 B12437219 Pyrrolidinodithiocarbamicacidallylester

Pyrrolidinodithiocarbamicacidallylester

Cat. No.: B12437219
M. Wt: 202.3 g/mol
InChI Key: QFOHDDHMXMSWES-UHFFFAOYSA-N
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Description

Contextualization within Pyrrolidine-Containing Scaffolds in Medicinal Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. nih.gov Its prevalence in a wide array of biologically active molecules underscores its importance in drug design and discovery. frontiersin.org

The significance of the pyrrolidine ring in bioactive molecules is multifaceted. Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, which is crucial for optimal interaction with biological targets such as enzymes and receptors. nih.gov This structural feature contributes to the high binding affinity and selectivity of many pyrrolidine-containing drugs. nih.gov Furthermore, the pyrrolidine nucleus is a key component of numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as the essential amino acid proline. wikipedia.orgchemicalbook.com Its presence is also notable in a variety of synthetic drugs with diverse therapeutic applications. frontiersin.orgmdpi.com

Table 1: Examples of Marketed Drugs Containing a Pyrrolidine Ring

Drug Name Therapeutic Use
Captopril Antihypertensive
Anisomycin Antibiotic
Asunaprevir Antiviral (Hepatitis C)
Vildagliptin (B1682220) Antidiabetic
Daridorexant Insomnia Treatment
Pacritinib JAK-2 Inhibitor

Source: frontiersin.orgmdpi.com

Nitrogen heterocycles, including the pyrrolidine ring, are fundamental building blocks in the design of pharmacologically active compounds. nih.govrsc.org It is estimated that over 85% of all biologically active compounds contain a heterocyclic scaffold, with nitrogen-containing rings being the most frequent. nih.govrsc.org The prevalence of nitrogen heterocycles in pharmaceuticals can be attributed to several factors. The nitrogen atom can act as a hydrogen bond acceptor or donor, facilitating crucial interactions with biological macromolecules like proteins and nucleic acids. rsc.orgnih.gov This ability to form hydrogen bonds is often a key determinant of a drug's mechanism of action, particularly for anticancer agents that interact with DNA. nih.govrsc.org Moreover, the incorporation of nitrogen into a cyclic structure can influence the compound's physicochemical properties, such as its stability, solubility, and bioavailability.

Role of Dithiocarbamate (B8719985) Moiety in Biological Systems and Chemical Synthesis

The dithiocarbamate group, characterized by the R₂N-C(=S)S⁻ functional group, is a versatile moiety with significant applications in both biological systems and chemical synthesis. wikipedia.org Its unique chemical properties, particularly its ability to chelate metal ions, have made it a subject of considerable research.

Dithiocarbamates are typically synthesized through the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. wikipedia.org The resulting dithiocarbamate anion exhibits resonance, which delocalizes the negative charge over the two sulfur atoms and imparts a partial double bond character to the C-N bond. wikipedia.org This electronic structure makes them effective nucleophiles and ligands. They readily undergo S-alkylation and oxidation to form thiuram disulfides. wikipedia.org

One of the most significant properties of dithiocarbamates is their ability to act as excellent chelating agents for a wide range of transition metals. researchgate.netsysrevpharm.org The two sulfur atoms can bind to a metal ion in a bidentate fashion, forming a stable four-membered ring. nih.gov This strong chelating ability has been exploited in various applications, from industrial processes like the vulcanization of rubber to the development of fungicides for agriculture. wikipedia.org In biological systems, the interaction of dithiocarbamates with metal ions can have profound effects. For instance, the antibacterial activity of pyrrolidine dithiocarbamate (PDTC) has been shown to be dependent on the presence of zinc. nih.govresearchgate.net The ability of dithiocarbamates to stabilize metals in various oxidation states further enhances their potential in the design of redox-active compounds and catalysts. wikipedia.org

Rationale for Investigating Pyrrolidinodithiocarbamicacidallylester as a Hybrid Scaffold

The rationale for designing and investigating pyrrolidinodithiocarbamic acid allyl ester and related compounds as hybrid scaffolds stems from the potential for synergistic or additive effects arising from the combination of the pyrrolidine and dithiocarbamate moieties. This molecular hybridization aims to create new chemical entities with enhanced biological activity and novel mechanisms of action. mdpi.com

The pyrrolidine ring provides a proven three-dimensional scaffold that can be readily functionalized to optimize interactions with specific biological targets. The dithiocarbamate group, on the other hand, introduces strong metal-chelating properties and a distinct reactivity profile. The allyl ester portion of the molecule can also participate in various chemical reactions and may influence the compound's pharmacokinetic properties.

The resulting hybrid molecule could exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govmdpi.comurfu.ru For example, the known antibacterial properties of pyrrolidine dithiocarbamate could be modulated or enhanced by the addition of the allyl ester group. nih.govresearchgate.net Furthermore, the metal-chelating ability of the dithiocarbamate moiety could be harnessed to develop agents that target metalloenzymes or disrupt metal homeostasis in pathogenic organisms or cancer cells. The investigation of such hybrid scaffolds opens up new avenues for the discovery of innovative therapeutic agents.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Captopril
Anisomycin
Asunaprevir
Vildagliptin
Daridorexant
Pacritinib
Futibatinib
Nicotine
Hygrine
Proline
Pyrrolidine dithiocarbamate
Carbon disulfide
Thiuram disulfides

Scope and Significance of Academic Research on this compound

Academic inquiry into pyrrolidinodithiocarbamic acid allyl ester, while not as extensive as for some other dithiocarbamates, provides valuable insights into specific areas of chemical science. The research landscape for this compound is primarily centered on its synthesis and characterization, which forms the foundational knowledge for potential applications.

Contribution to Structure-Activity Relationship Elucidation

As of the current body of scientific literature, dedicated structure-activity relationship (SAR) studies focusing specifically on pyrrolidinodithiocarbamic acid allyl ester are limited. SAR studies are crucial in medicinal chemistry and chemical biology for optimizing the biological activity of a compound by modifying its chemical structure. While broader research on dithiocarbamates has established the importance of the dithiocarbamate functional group in various biological activities, including enzyme inhibition and metal chelation, specific SAR data for the allyl ester of pyrrolidinodithiocarbamic acid is not extensively documented in publicly accessible research. The influence of the allyl group on the biological activity and specificity of the pyrrolidine dithiocarbamate scaffold remains an area with potential for future investigation.

Advancement of Synthetic Methodologies for Complex Nitrogen-Sulfur Systems

The synthesis of dithiocarbamates and their derivatives is a significant area of research, contributing to the development of novel compounds with diverse applications. Research involving pyrrolidinodithiocarbamic acid allyl ester and its analogues has contributed to the expansion of synthetic toolkits for creating complex molecules containing nitrogen and sulfur.

A notable advancement in this area is the ruthenium-catalyzed one-pot synthesis of S-allyl and cinnamyl dithiocarbamates. This methodology provides an efficient route to these compounds. For instance, a derivative, (E)-3-(Thiophen-2-yl)allyl pyrrolidine-1-carbodithioate, has been synthesized and its structure confirmed by crystallographic analysis rsc.org. This type of synthetic development is significant as it offers a streamlined process for producing a variety of dithiocarbamate esters, which can then be screened for biological activities. The use of a ruthenium catalyst in a one-pot reaction represents a more sophisticated and potentially more efficient approach compared to traditional methods, which often involve multiple steps and the use of less environmentally benign reagents.

Below are the details of the synthesized derivative:

Compound NameFormulaMolecular Weight ( g/mol )Synthesis Method
(E)-3-(Thiophen-2-yl)allyl pyrrolidine-1-carbodithioateC12H15NS3269.45Ruthenium-catalyzed one-pot synthesis from (E)-3-(thiophen-2-yl)allyl alcohol

This synthetic advancement not only facilitates the production of known dithiocarbamates but also opens the door to the creation of novel analogues with potentially unique properties, thereby advancing the field of nitrogen-sulfur chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14N2S2

Molecular Weight

202.3 g/mol

IUPAC Name

prop-2-enyl N-pyrrolidin-1-ylcarbamodithioate

InChI

InChI=1S/C8H14N2S2/c1-2-7-12-8(11)9-10-5-3-4-6-10/h2H,1,3-7H2,(H,9,11)

InChI Key

QFOHDDHMXMSWES-UHFFFAOYSA-N

Canonical SMILES

C=CCSC(=S)NN1CCCC1

Origin of Product

United States

Advanced Synthetic Methodologies for Pyrrolidinodithiocarbamicacidallylester and Analogous Structures

Strategic Approaches to Pyrrolidine (B122466) Ring Synthesis and Functionalization

The pyrrolidine ring is a ubiquitous scaffold in numerous natural products and pharmaceuticals. nih.gov Its synthesis has been a focal point of extensive research, leading to a variety of innovative and efficient methodologies beyond simple cyclization of amino alcohols. mdpi.comorganic-chemistry.org

Novel Cyclization Reactions for Pyrrolidine Core Construction

Modern organic synthesis has produced a wealth of methods for constructing the pyrrolidine ring with high efficiency and stereoselectivity. These methods often employ catalytic processes to achieve transformations that are difficult under classical conditions.

Key novel strategies include:

[3+2] Cycloaddition Reactions: This is a powerful method for creating five-membered rings. The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a prominent strategy for synthesizing substituted pyrrolidines. acs.orgtandfonline.com Recent advancements utilize catalysts like Ag₂CO₃ to achieve high diastereoselectivity, enabling the simultaneous generation of up to four stereogenic centers. acs.org

Thermal Intramolecular Cyclization: Specific N-substituted 1-aza-1,3-dienes can undergo thermal intramolecular cyclization to yield pyrrolidine precursors like 5-trimethylsilyl-Δ²-pyrrolines, which can be further converted to the desired saturated ring system. rsc.orgresearchgate.net

C-H Amination/Activation: Transition-metal-catalyzed intramolecular C-H amination has emerged as a highly effective route. Catalysts based on rhodium acs.org or copper organic-chemistry.org can facilitate the cyclization of alkyl azides or sulfonamides by activating otherwise inert C(sp³)-H bonds, providing direct access to the pyrrolidine core. organic-chemistry.org

Reductive Cyclization: The reductive cyclization of N-tethered 1,6-dienes or 1,6-enynes, often catalyzed by iron complexes, provides an efficient pathway to substituted pyrrolidines. organic-chemistry.org

"Borrowing Hydrogen" Annulation: Chiral iridium complexes can catalyze the annulation of racemic diols with primary amines. organic-chemistry.org This highly economical process proceeds by temporarily oxidizing the diol to a dicarbonyl compound, which then undergoes condensation and reduction to form the N-heterocycle. organic-chemistry.org

MethodKey ReactantsCatalyst/ConditionsKey AdvantagesReference
[3+2] CycloadditionAzomethine Ylides, AlkenesAg₂CO₃, Lewis AcidsHigh stereocontrol, construction of multiple stereocenters. acs.org
Thermal CyclizationN-[bis(trimethylsilyl)methyl]-1-aza-1,3-dienesThermalHigh stereoselectivity for specific substitution patterns. rsc.org
Intramolecular C-H AminationAlkyl Azides or SulfonamidesRh(II) or Cu catalystsHigh functional group tolerance, direct use of C-H bonds. organic-chemistry.orgacs.org
"Borrowing Hydrogen" AnnulationDiols, Primary AminesChiral Iridium complexHigh atom economy, uses simple starting materials. organic-chemistry.org

Asymmetric Synthesis of Chiral Pyrrolidine Precursors

The creation of chiral pyrrolidines is of paramount importance for their use in catalysis and medicine. nih.govmdpi.com Strategies for achieving enantiopure or enantioenriched pyrrolidines are diverse.

Chiral Pool Synthesis: A common and effective approach is to start from readily available, enantiopure natural products. nih.gov L-proline, 4-hydroxy-L-proline, and pyroglutamic acid are frequent starting materials. nih.govnih.gov For instance, (S)-prolinol, obtained via the reduction of proline, is a key precursor for numerous drugs. mdpi.comnih.gov Similarly, d- or l-alanine (B1666807) can be used to synthesize enantiomers of trans-2,5-dimethylpyrrolidine. nih.gov

Catalytic Asymmetric Synthesis: This approach builds the chiral ring from achiral or racemic precursors using a chiral catalyst.

Organocatalysis: Chiral phosphoric acids have been used to catalyze enantioselective intramolecular aza-Michael cyclizations, yielding highly enantioenriched pyrrolidines. whiterose.ac.uk This "clip-cycle" strategy provides a versatile handle for further derivatization. whiterose.ac.uk

Metal-Catalyzed Reactions: Chiral rhodium(II) catalysts are effective in asymmetric nitrene C–H insertion reactions to construct the pyrrolidine ring de novo from simple hydrocarbons. acs.org Gold-catalyzed asymmetric intramolecular hydroamination of allenes is another powerful method for producing chiral vinyl pyrrolidines. organic-chemistry.org

Asymmetric StrategyStarting Material ExampleReagents/CatalystKey FeatureReference
Chiral Pool(S)-ProlineLiAlH₄ or LiBH₄Utilizes natural chirality to produce (S)-prolinol. mdpi.comnih.gov
Chiral PoolPyroglutamic AcidLewis Acids, Grignard ReagentsVersatile starting point for cis- and trans-2,5-disubstituted pyrrolidines. nih.govacs.org
OrganocatalysisCbz-protected bis-homoallylic aminesChiral Phosphoric Acid (CPA)Enantioselective intramolecular aza-Michael cyclization. whiterose.ac.uk
Metal CatalysisHydrocarbons, SulfonimidamidesChiral Rhodium(II) complexAsymmetric C(sp³)–H amination. acs.org

Chemical Derivatization of the Dithiocarbamate (B8719985) Moiety

The formation of the dithiocarbamate group (S₂CNR₂) is traditionally achieved by reacting a secondary amine (pyrrolidine in this case) with carbon disulfide, typically in the presence of a base. nih.gov However, concerns over the toxicity and handling of carbon disulfide have spurred the development of alternative reagents.

Exploration of Diverse Thiocarbonyl Transfer Reagents

While carbon disulfide (CS₂) remains the most common C1 synthon for dithiocarbamate synthesis, research has focused on finding safer and more practical alternatives. organic-chemistry.org

Carbon Disulfide (CS₂): This is the classical reagent, reacting readily with primary or secondary amines in a basic medium to form the dithiocarbamate salt in situ. nih.govorganic-chemistry.org The one-pot synthesis involving an amine, CS₂, and an alkyl halide is a highly atom-economic process. organic-chemistry.org

Thiocarbonyl Surrogates: A significant advancement is the development of a thiocarbonyl surrogate from the combination of potassium sulfide (B99878) (K₂S) and chloroform (B151607) (CHCl₃). organic-chemistry.orgnih.gov This system generates the thiocarbonyl motif in situ, allowing for a one-pot reaction that forms multiple new chemical bonds to construct the dithiocarbamate structure without handling volatile and toxic CS₂ directly. nih.gov This method represents an efficient and practical alternative for dithiocarbamate construction. nih.gov

Influence of Substituents on Dithiocarbamate Stability and Reactivity

The nature of the substituents on the nitrogen atom of the dithiocarbamate ligand significantly influences the electronic properties, stability, and reactivity of the resulting molecule. researchgate.net

Electronic Effects: The electron-releasing power of the substituents on the nitrogen atom affects the redox potentials of the dithiocarbamate. researchgate.net

Steric Effects and Stability: The stability of metal-dithiocarbamate complexes is influenced by the alkyl groups on the nitrogen. For square planar complexes of Ni(II) and Pd(II), the stability increases with the size of the alkyl group in the order: Methyl < Ethyl < n-Propyl < Isopropyl. researchgate.nettandfonline.com This is attributed partly to steric hindrance and partly to changes in the residual positive charge on the metal center. researchgate.nettandfonline.com Conversely, for octahedral Co(III) complexes, the stability trend is different, decreasing in the order: Ethyl > Isopropyl > n-Propyl > Methyl. researchgate.nettandfonline.com

Intramolecular Interactions: Detailed structural studies have shown that the influence of aliphatic hydrocarbon substituents on the ligand-field strength at the sulfur atoms is not primarily transmitted through the π-bonding network of the S₂CN moiety. griffith.edu.au Instead, it arises from intraligand interactions, specifically S···H-C non-bonded interactions, which increase with the steric bulk of the substituent. griffith.edu.au Many dithiocarbamate compounds are also known to be relatively unstable in aqueous solutions. nih.gov

Substituent PropertyInfluenceExample/ObservationReference
Alkyl Group Size (for Ni/Pd complexes)StabilityStability increases in the order: Me &lt; Et &lt; n-Pr &lt; i-Pr. researchgate.nettandfonline.com
Alkyl Group Size (for Co complexes)StabilityStability decreases in the order: Et &gt; i-Pr &gt; n-Pr &gt; Me. researchgate.nettandfonline.com
Steric BulkLigand-Field StrengthMediated by S···H-C intramolecular interactions. griffith.edu.au
Electron-donating/withdrawing natureRedox PotentialAffects the electron density on the sulfur atoms. researchgate.net

Esterification Strategies for the Allyl Moiety

The final step in synthesizing the target molecule is the S-alkylation of the pyrrolidinodithiocarbamate anion with an allyl electrophile. While allyl halides are standard reagents, modern catalysis has introduced milder and more versatile alternatives.

Classical S-Alkylation: The most straightforward method involves reacting the in situ-generated dithiocarbamate salt with an allyl halide, such as allyl chloride or allyl bromide. organic-chemistry.orgchemicalbook.com This reaction is typically efficient and proceeds via an Sₙ2 mechanism.

Ruthenium-Catalyzed Allylation: An advanced, one-pot procedure utilizes allyl acetates as the electrophile in the presence of a ruthenium catalyst (e.g., Ru(acac)₃) in water. researchgate.net This method avoids the use of alkyl halides and offers high yields for a variety of functionalized dithiocarbamates. researchgate.net

Hydrogen Borrowing Catalysis: A highly sustainable and environmentally benign approach is the S-alkylation using alcohols as the alkylating agents via a "hydrogen borrowing" or "borrowing hydrogen" strategy. researchgate.net This reaction, catalyzed by a hydroxyapatite-supported copper nano-catalyst, uses inexpensive and readily available allyl alcohol as the starting material, generating water as the only byproduct. researchgate.net

Iodocyclization of S-Allyl Dithiocarbamates: While a subsequent reaction rather than a direct synthesis, the treatment of S-allyl dithiocarbamates with iodine can lead to an electrophilic cyclization, forming 4-(iodomethyl)-2-imino-1,3-dithiolane derivatives. researchgate.net This highlights a key reactivity pathway of the allyl dithiocarbamate structure. researchgate.net

Selective Allylation Techniques

The selective formation of the S-allyl bond is a cornerstone of synthesizing the target compound. The high nucleophilicity of the sulfur atoms in the dithiocarbamate anion ensures that allylation occurs selectively on sulfur rather than nitrogen. Modern methodologies have refined this process, focusing on efficiency, yield, and substrate scope.

One-pot, three-component condensation reactions are highly efficient for this purpose, often proceeding without a catalyst under solvent-free conditions, which is also an atom-economic approach. organic-chemistry.org Variations of this technique utilize different electrophiles and catalytic systems to achieve high yields. For instance, the use of allyl acetates in place of allyl halides has been demonstrated, sometimes catalyzed by transition metals like ruthenium. researchgate.net These methods allow for the direct and selective synthesis of S-allyl dithiocarbamates from readily available starting materials.

Table 1: Selected One-Pot Methodologies for S-Allyl Dithiocarbamate Synthesis

AmineAllylic ReagentCatalyst/ConditionsSolventYieldReference
General AminesAllyl HalidesCatalyst-free, solvent-freeNoneHigh organic-chemistry.org
General AminesAllyl Acetate (B1210297)Ru(acac)3WaterHigh researchgate.net
Secondary AminesAllyl HalideCatalyst-freeEthanol-WaterGood to High researchgate.netasianpubs.org

Stereochemical Control in Allyl Ester Formation

Achieving stereochemical control during the formation of the allyl ester bond in Pyrrolidinodithiocarbamicacidallylester is a sophisticated synthetic challenge that generally requires the use of asymmetric catalysis, as the direct allylation with simple allyl halides does not typically create a stereocenter. While specific examples for dithiocarbamates are not extensively documented, principles from analogous reactions, particularly palladium-catalyzed asymmetric allylic alkylation (Pd-AAA), offer a clear pathway. thieme-connect.de

In a potential Pd-AAA approach, a prochiral or racemic allylic substrate (e.g., an allyl carbonate or acetate with substituents on the double bond) would be used. The reaction mechanism involves the formation of a symmetrical π-allyl-palladium intermediate. A chiral phosphine (B1218219) ligand coordinated to the palladium center creates a chiral environment, directing the incoming dithiocarbamate nucleophile to attack one of the two termini of the allyl system preferentially, thereby generating a chiral product with high enantioselectivity. nih.govacs.org This strategy has been successfully applied to softer nucleophiles like thiocarboxylates to generate chiral allylic thioesters. nih.govacs.org The application of such methods, including those using ruthenium or other metals, could provide access to enantioenriched versions of substituted this compound analogues. academie-sciences.frnih.gov

Chemo- and Regioselective Modifications of this compound

Post-synthesis modification of the this compound scaffold allows for the introduction of diverse functional groups at specific sites, further expanding its chemical space.

Directed Functionalization at Specific Molecular Positions

Functionalization can be directed toward either the allyl moiety or the pyrrolidine ring, depending on the chosen reagents and reaction conditions.

Modification of the Allyl Group: The double bond of the allyl group is a prime site for modification. For example, S-allyl dithiocarbamates can undergo regioselective iodocyclization when treated with iodine, leading to the formation of 4-(iodomethyl)-2-imino-1,3-dithiolane derivatives. This reaction proceeds through the electrophilic attack of iodine on the double bond, followed by intramolecular cyclization by the sulfur atom. Another potential modification is the anti-Markovnikov hydroboration-oxidation of the terminal double bond. wikipedia.org This two-step process would introduce a primary alcohol at the terminal carbon of the allyl chain, providing a handle for further derivatization without affecting the dithiocarbamate core.

Modification of the Pyrrolidine Ring: Functionalizing the pyrrolidine ring is more challenging due to the presence of the reactive dithiocarbamate group. However, modern synthetic methods offer potential routes. For instance, redox-triggered α-C-H functionalization has been used on substituted pyrrolidines, allowing for the introduction of nucleophiles at the 5-position. nih.gov Another advanced strategy involves the cleavage of the C-N bond in N-benzoyl pyrrolidines using a combination of a Lewis acid and photoredox catalysis, enabling skeletal remodeling of the ring. nih.gov The application of these methods to this compound would require careful optimization to ensure compatibility with the dithiocarbamate moiety.

Scaffold Diversity Generation through Combinatorial and Parallel Synthesis

The multicomponent nature of the synthesis of this compound is exceptionally well-suited for combinatorial and parallel synthesis techniques, allowing for the rapid generation of large libraries of analogous structures. youtube.com By systematically varying the three core components, a diverse range of scaffolds can be produced.

The general strategy involves:

Varying the Amine: A library of pyrrolidine derivatives with substituents at various positions can be used instead of simple pyrrolidine.

Varying the Electrophile: A diverse set of allylic and benzylic halides, acetates, or other electrophiles can be employed to introduce different ester groups. nih.gov

Varying the Carbon Disulfide Source: While carbon disulfide is standard, alternative reagents could potentially be used to modify the core structure.

This approach facilitates the exploration of structure-activity relationships by creating a matrix of related compounds from a set of basic building blocks.

Table 2: Conceptual Framework for Combinatorial Synthesis of Dithiocarbamate Analogs

Component A (Amine)Component B (CS2 Source)Component C (Electrophile)Resulting Scaffold
PyrrolidineCarbon DisulfideAllyl BromideThis compound
(R)-2-MethylpyrrolidineCarbon DisulfideAllyl BromideChiral Pyrrolidine Analog
PyrrolidineCarbon DisulfideCinnamyl ChlorideCinnamyl Ester Analog
PiperidineCarbon DisulfideAllyl BromidePiperidine-based Analog
Morpholine (B109124)Carbon DisulfideBenzyl (B1604629) BromideMorpholine-based Benzyl Ester Analog

Green Chemistry Principles Applied to the Synthesis of this compound Derivatives

Modern synthetic chemistry places a strong emphasis on environmentally benign processes. The synthesis of dithiocarbamates, including this compound, has been a fertile ground for the application of green chemistry principles. Key developments include the replacement of hazardous organic solvents with greener alternatives and the elimination of catalysts where possible.

Researchers have developed highly efficient, one-pot, three-component syntheses of dithiocarbamates in aqueous media. rsc.orgrsc.org Water is an ideal green solvent due to its non-toxicity, availability, and safety. Similarly, ethanol-water mixtures have proven effective, providing a biodegradable and low-toxicity solvent system that facilitates high yields at room temperature, often without the need for a catalyst. researchgate.netasianpubs.org These methods significantly reduce the environmental impact of the synthesis, aligning with the core tenets of green chemistry.

Table 3: Green Synthetic Approaches for Dithiocarbamate Derivatives

Green PrincipleMethodologyAdvantagesReference
Safer SolventsOne-pot reaction in waterEliminates hazardous organic solvents, simple work-up. rsc.orgrsc.org
Catalyst-FreeThree-component reaction at room temperatureAvoids metal catalysts, simplifies purification, reduces waste. researchgate.netrsc.org
Atom EconomySolvent-free, one-pot condensationMaximizes incorporation of starting materials into the final product. organic-chemistry.org
Renewable SolventsReaction in Ethanol-Water mixtureUtilizes biodegradable and less toxic solvents. asianpubs.org

Molecular Mechanisms of Action of Pyrrolidinodithiocarbamicacidallylester at the Cellular and Subcellular Level in Vitro Focus

Interaction with Cellular Macromolecules and Biological Targets

The ability of a compound to interact with cellular macromolecules is fundamental to its mechanism of action. However, specific studies detailing these interactions for pyrrolidinodithiocarbamic acid allyl ester are not present in the accessible scientific literature.

Protein-Ligand Binding Studies, including Enzyme Inhibition Kinetics

No published studies were identified that investigated the binding of pyrrolidinodithiocarbamic acid allyl ester to specific proteins or characterized its potential as an enzyme inhibitor. Consequently, data on its binding affinity, dissociation constants, or enzyme inhibition kinetics (e.g., IC₅₀, Kᵢ values) are not available.

Nucleic Acid Interaction Mechanisms, such as DNA/RNA Binding Assays

There is a lack of research on the direct interaction of pyrrolidinodithiocarbamic acid allyl ester with nucleic acids. Therefore, information regarding its potential to bind to DNA or RNA, and the mechanisms of such interactions (e.g., intercalation, groove binding), remains uncharacterized.

Metal Chelation Properties and Their Influence on In Vitro Cellular Processes

Many dithiocarbamates are known for their metal-chelating properties, which can significantly influence their biological effects. However, the specific metal chelation capabilities of the allyl ester derivative have not been detailed in the literature.

Stoichiometry and Stability of Metal-Pyrrolidinodithiocarbamicacidallylester Complexes

No data is available on the formation of metal complexes with pyrrolidinodithiocarbamic acid allyl ester. As such, the stoichiometry (metal-to-ligand ratio) and the stability constants of any potential complexes remain unknown.

Modulation of Metalloprotein Function via Chelation

The functional consequences of metal chelation by pyrrolidinodithiocarbamic acid allyl ester on metalloproteins have not been explored. There is no information on whether this compound can modulate the activity of enzymes or proteins that require metal ions for their function.

Modulation of Intracellular Signaling Pathways in In Vitro Systems

The influence of pyrrolidinodithiocarbamic acid allyl ester on intracellular signaling cascades has not been a subject of published research. Therefore, it is not possible to describe its effects on key signaling pathways that regulate cellular processes such as proliferation, apoptosis, or inflammation.

Investigation of Enzyme Activity Regulation (e.g., Kinases, Phosphatases)

The dithiocarbamate (B8719985) structure is known to interact with and modulate the activity of various enzymes, often through its metal-chelating properties or by reacting with critical cysteine residues in enzyme active sites.

Studies on pyrrolidine (B122466) dithiocarbamate (PDTC) have revealed its influence on key signaling kinases. For instance, PDTC has been shown to reduce the hypoxia-ischemia-induced dephosphorylation of Akt and Glycogen Synthase Kinase-3β (GSK-3β). researchgate.net The modulation of GSK-3β is significant as this kinase is a critical element in the regulation of the Nrf2-ARE pathway, a major cellular defense mechanism against oxidative stress. researchgate.net Direct inhibition of GSK3β by compounds can lead to the nuclear accumulation of Nrf2, thereby activating antioxidant responses. researchgate.net

Furthermore, the antiviral activity of PDTC is linked to the inhibition of viral enzymes. In rhinoviruses, a PDTC-Zinc complex was found to disrupt the function of the RNA-polymerase enzyme by increasing intracellular zinc concentrations. nih.gov Similarly, against the influenza virus, it has been proposed that PDTC inhibits viral gene replication and transcription by inhibiting the RNA-dependent RNA polymerase activity, an effect potentiated by the increased intracellular concentration of copper and zinc ions chelated by PDTC. oup.comf1000research.com

The regulatory effects extend to phosphatases as well. Lipid phosphate (B84403) phosphatase 1 (LPP1), an enzyme that dephosphorylates bioactive lipids like lysophosphatidic acid (LPA), is a potential target. LPPs act as negative regulators of lysophospholipid signaling. researchgate.net Compounds that can inhibit LPP1 activity can potentiate cellular responses to LPA, a critical signaling molecule in the cardiovascular system. researchgate.net

Effects on Oxidative Stress Pathways (e.g., Nrf2 Pathway, Reactive Oxygen Species Scavenging) in Cell Models

Dithiocarbamates like PDTC are widely recognized for their dual role as both antioxidants and pro-oxidants, largely dependent on the cellular context and concentration. Their primary mechanism in combating oxidative stress involves the modulation of the Keap1-Nrf2 pathway.

PDTC is a potent inducer of Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling, specifically in astrocytes. researchgate.net This activation is crucial for its protective effects against oxidative stress. researchgate.net The induction of Nrf2 by PDTC appears to be regulated by both Keap1 and the previously mentioned kinase, GSK3β. researchgate.net Activation of the Nrf2 pathway leads to the transcription of a suite of antioxidant and cytoprotective genes, forming a primary cellular defense mechanism.

The compound's ability to scavenge reactive oxygen species (ROS) is another key aspect of its effect on oxidative stress. However, the mechanism is complex. While some studies propose its antitumoral activity is based on antioxidant and pro-apoptotic effects, other evidence suggests that in certain conditions, PDTC can act as a pro-oxidant. nih.gov This pro-oxidant property, potentially linked to its ability to bind and transport redox-active metals like copper and iron, can lead to alterations in intracellular ROS production and levels of oxidized glutathione. nih.gov This dual nature allows it to either protect cells from oxidative damage or, conversely, induce cell death in pathological contexts like cancer.

Elucidation of Specific Biological Activity Mechanisms (In Vitro)

Mechanisms of Antiproliferative Activity in Cancer Cell Lines

The antiproliferative activity of pyrrolidine derivatives and dithiocarbamates has been demonstrated across various cancer cell lines, operating through several distinct mechanisms.

A primary mechanism for PDTC is the induction of G1 phase cell cycle arrest. wikipedia.org This is achieved by modulating the expression of cell cycle inhibitors. nih.gov In vascular smooth muscle cells, PDTC was found to induce the expression of the cyclin-dependent kinase inhibitor p21Cip1, a process involving the p38 mitogen-activated protein kinase. wikipedia.org

The antiproliferative effects of related pyrrolidine-derived compounds have been evaluated in colon cancer cell lines such as DLD-1. These compounds have demonstrated significant antiproliferative effects compared to controls.

Table 1: Antiproliferative Activity of a Pyrrolidine Derivative in Cancer Cell Lines

CompoundCell LineConcentration (µM)EffectSource
Pyrrolidine DerivativeDLD-1 (Colon Cancer)25, 50, 100Inhibited cell proliferation nih.gov
Pyrrolidine DerivativeCCD-18CO (Normal Colon Fibroblast)25, 50, 100Showed antiproliferative effects nih.gov

Furthermore, other dithiocarbamate-containing compounds have shown potent activity. Andrographolide (B1667393) analogues featuring a dithiocarbamate moiety were identified as inhibitors of the SARS-CoV-2 main protease, which shares mechanistic similarities with other proteases relevant to cancer. nih.gov

Antiviral Mechanisms in Cell Culture Models

Pyrrolidine dithiocarbamate has demonstrated significant antiviral activity against a range of viruses through multiple mechanisms targeting both viral and host cell factors.

A key mechanism is the inhibition of viral enzymes essential for replication. As a metal chelator, PDTC can transport zinc ions into the cell, where they inhibit the RNA-dependent RNA polymerase activity of viruses like influenza and picornaviruses, effectively halting viral gene replication and transcription. oup.comwikipedia.org

PDTC also interferes with viral protein processing. It can inhibit the 26S-proteasome, leading to an accumulation of ubiquitinated proteins and disrupting protein homeostasis, which is critical for viral replication. nih.gov Specifically against enterovirus 71, PDTC-mediated inhibition of ubiquitination repressed viral replication and protein production. nih.gov

Another established antiviral action of PDTC is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.gov Since many viruses utilize the host's NF-κB signaling pathway for their own replication and to induce a favorable inflammatory environment, its inhibition by PDTC serves as a potent antiviral strategy.

Table 2: Antiviral Mechanisms of Pyrrolidine Dithiocarbamate (PDTC)

Virus TargetMechanism of ActionEffectSource
Rhinovirus, Influenza VirusInhibition of RNA-polymerase via Zinc chelationInhibition of viral gene replication and transcription nih.govoup.com
Enterovirus 71Inhibition of ubiquitination and the 26S-proteasomeRepressed viral replication and protein production nih.gov
General (e.g., HIV)Inhibition of NF-κB activationBlocks viral activation and replication nih.govmdpi.com
Influenza VirusInhibition of virus-induced apoptosisBlocks release of influenza particles f1000research.com

Antibacterial Mechanisms in Microbial Cultures (e.g., Cell Wall Synthesis Inhibition)

The antibacterial action of dithiocarbamates appears to be primarily driven by the disruption of bacterial cell membrane integrity rather than the inhibition of cell wall synthesis.

Studies on various dithiocarbamate derivatives have demonstrated that these compounds cause rupture and deformation of bacterial cell membranes. nih.gov Scanning electron microscopy analysis of bacteria treated with dithiocarbamate-containing 4H-chromen-4-one derivatives confirmed the loss of cell membrane integrity. nih.govnih.gov This membrane disruption and subsequent pore formation is considered a key mechanism of action. nih.gov

The lipophilicity of the dithiocarbamate compound plays a crucial role. Bulky substituents on the dithiocarbamate structure can increase lipophilicity, which aids permeability through the bacterial cell membrane, enhancing antibacterial potency. mdpi.com The ability to chelate metals is also a factor; dithiocarbamates can form complexes with metals, which then interact with and inhibit essential bacterial metalloenzymes, leading to cell death. mdpi.com

Table 3: Antibacterial Activity of Dithiocarbamate Derivatives

Compound TypeBacterial TargetMechanismSource
Dithiocarbamate-containing 4H-chromen-4-one derivativesXanthomonas axonopodis pv citri, Xanthomonas oryzae pv oryzaeRupture or deformation of the cell membrane nih.gov
Dithiocarbamate-based Sequence-Defined OligomersB. subtilis (Gram-positive), E. coli (Gram-negative)Membrane disruption and pore formation nih.gov
Potassium morpholine (B109124) dithiocarbamateGram-positive and Gram-negative bacteriaInteraction with bacterial metalloenzymes nih.gov

Anti-inflammatory Pathways in Immune Cell Models (e.g., Cytokine Production Modulation)

One of the most extensively studied activities of pyrrolidine dithiocarbamate is its potent anti-inflammatory effect, which is primarily mediated by the inhibition of the NF-κB signaling pathway. ahajournals.orgnih.gov

In various immune cell models, PDTC prevents the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκB-α, PDTC blocks the translocation of NF-κB into the nucleus, thereby preventing the transcription of a wide array of pro-inflammatory genes. ahajournals.orgnih.gov

This inhibition of NF-κB activation leads to a significant reduction in the production of key pro-inflammatory cytokines. Studies have shown that PDTC treatment markedly reduces the levels of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Furthermore, PDTC inhibits the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclo-oxygenase-2 (COX-2), which are also regulated by NF-κB. nih.gov

The anti-inflammatory effects of PDTC have been demonstrated to reduce neutrophil sequestration in tissues, an effect correlated with the inhibition of pro-inflammatory chemokine (CINC) and intercellular adhesion molecule-1 (ICAM-1) expression. ahajournals.org

Table 4: Modulation of Inflammatory Mediators by Pyrrolidine Dithiocarbamate (PDTC)

Target Pathway/MoleculeEffect of PDTCDownstream ConsequenceSource
NF-κBInhibits activation and nuclear translocationPrevents transcription of pro-inflammatory genes ahajournals.orgnih.gov
IL-1β, TNF-αReduces production/levelsDecreased inflammatory signaling nih.gov
iNOS, COX-2Reduces expressionDecreased production of nitric oxide and prostaglandins nih.gov
ICAM-1, CINCReduces expressionReduced neutrophil infiltration ahajournals.org

In Vitro Biological Efficacy and Mechanistic Characterization of Pyrrolidinodithiocarbamicacidallylester and Its Analogs

Assessment of Antiproliferative Activity in Cancer Cell Lines.

Dithiocarbamates and their derivatives have demonstrated significant potential as anticancer agents, exhibiting cytostatic and cytotoxic effects across a variety of cancer cell models.

Research has shown that dithiocarbamate (B8719985) compounds are active against a range of cancer cell lines. For instance, a novel dithiocarbamate derivative, dipyridylhydrazone dithiocarbamate (DpdtC), has been shown to possess potent antitumor efficacy against several types of cancer, including ovarian, breast, and hepatocellular carcinoma. nih.gov Studies on esophageal cancer cell lines (KYSE-150 and KYSE-450) revealed that DpdtC significantly inhibited cell proliferation. nih.govspandidos-publications.comproquest.com

Furthermore, gold(I) complexes incorporating dithiocarbamate ligands derived from benzenesulfonamide (B165840) have been synthesized and evaluated for their potential as antitumor agents against the Caco-2 colon cancer cell line. mdpi.com Pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have also been synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells, with some derivatives showing significant viability inhibitory effects. mdpi.com Another study highlighted the antiproliferative effects of certain pyrrolidine-derived compounds on the DLD-1 colon cancer cell line. researchgate.net

Below is a table summarizing the antiproliferative activity of selected dithiocarbamate analogs.

Compound/AnalogCancer Cell Line(s)Observed EffectReference(s)
Dipyridylhydrazone dithiocarbamate (DpdtC)Esophageal cancer (KYSE-150, KYSE-450)Inhibition of cell proliferation nih.govspandidos-publications.comproquest.com
Sulfonamide-Derived Dithiocarbamate Gold(I) ComplexesColon cancer (Caco-2)Induction of apoptosis mdpi.com
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesLung cancer (A549)Inhibition of cell viability mdpi.com
Pyrrolidine-derived compoundColon cancer (DLD-1)Antiproliferative effects researchgate.net

The anticancer activity of dithiocarbamate analogs is often mediated through the induction of apoptosis and interference with the cell cycle. DpdtC was found to induce apoptosis in esophageal cancer cells. nih.govspandidos-publications.comproquest.com The mechanism of action involves the regulation of the EGFR/AKT signaling pathway, a critical pathway in cell survival and proliferation. nih.govspandidos-publications.comproquest.com

Similarly, sulfonamide-derived dithiocarbamate gold(I) complexes induce apoptosis in colon cancer cells through the activation of caspase 3 and creating a redox imbalance. mdpi.com Dithiocarbamates, in general, are known to modulate key proteins involved in biological processes such as apoptosis and oxidative stress. nih.govnih.gov Their ability to complex with cellular copper can lead to the inhibition of the proteasome, a key cellular machinery for protein degradation, thereby initiating tumor cell-specific apoptosis. nih.gov

Studies on pyrrolidine (B122466) dithiocarbamate (PDTC) have shown it can exert regulatory effects on cell cycle distribution by decreasing the expression of cell cycle inhibitors. nih.gov The analysis of the cell cycle is a crucial tool to understand the antiproliferative effects of these compounds, often performed using techniques like flow cytometry with DNA binding dyes such as propidium (B1200493) iodide. nih.govbio-rad-antibodies.comqmul.ac.uk

Evaluation of Antimicrobial Activity Against Pathogenic Microorganisms.

Dithiocarbamate analogs have demonstrated a broad spectrum of antimicrobial activity, targeting both bacteria and fungi.

Pyrrolidine dithiocarbamate (PDTC) has been shown to possess antibacterial activity against a variety of bacteria. nih.gov Its activity is notably enhanced by the presence of zinc ions, suggesting a mechanism that may involve metal chelation. nih.govnih.gov The dithiocarbamate moiety is crucial for this antibacterial action. researchgate.net

Dithiocarbamate-based sequence-defined oligomers have been designed as membrane-disrupting antibacterial agents. acs.org These compounds have shown promising activity, particularly against the Gram-positive bacterium Bacillus subtilis. acs.org Their mode of action involves disrupting the integrity of the bacterial cell membrane. acs.org A review of patents has also highlighted the potential of various pyrrolidine derivatives as antibacterial agents against both Gram-positive and Gram-negative bacteria. nih.gov

The table below summarizes the antibacterial activity of some dithiocarbamate analogs.

Compound/AnalogBacterial Strain(s)Observed EffectReference(s)
Pyrrolidine dithiocarbamate (PDTC)Porphyromonas gingivalis, Actinobacillus actinomycetemcomitans, Staphylococcus aureus, Escherichia coliInhibition of bacterial growth (enhanced by zinc) nih.gov
Dithiocarbamate-Based Sequence-Defined OligomersBacillus subtilis (Gram-positive), Escherichia coli (Gram-negative)Membrane disruption, antibacterial activity acs.org
Potassium morpholine (B109124) dithiocarbamateStaphylococcus aureus, Bacillus cereus, Listeria monocytogenes (Gram-positive), Shigella flexneri (Gram-negative)Better antibacterial efficacy than its metal complexes nih.gov

The antifungal properties of dithiocarbamates have also been investigated. Dithiocarbamates are recognized for their applications as antifungal agents in medicine. mdpi.com For example, certain flavonoids, which share some structural similarities with dithiocarbamate analogs in terms of being bioactive natural compounds, have shown antifungal activity against a range of fungal pathogens including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. mdpi.com Hinokitiol, a natural monoterpenoid, has demonstrated excellent activity against C. albicans. nih.gov Furthermore, novel pyridine (B92270) carboxamide derivatives have been synthesized and shown to exhibit in vivo antifungal activity against Botrytis cinerea. nih.gov

Characterization of Antiviral Activity in Cell Culture Systems.

Pyrrolidine dithiocarbamate (PDTC) and its analogs have been reported to exhibit antiviral activity against a variety of viruses. The antiviral mechanism is often linked to the inhibition of viral replication and gene expression. nih.govoup.com

The antiviral activity of PDTC can be dependent on metal ions. For instance, PDTC complexed with zinc has been shown to disturb the RNA-polymerase enzyme function in rhinoviruses. nih.gov The combination of PDTC with copper or zinc has also been effective against coxsackievirus B3 and herpes simplex virus 1 and 2. nih.gov The antiviral action of PDTC is often attributed to the dithiocarbamate moiety. researchgate.net

Furthermore, dithiocarbamate complexes have been explored as potential inhibitors of the human immunodeficiency virus (HIV). mdpi.com For example, a copper(II)-bis(N-methyl-N-phenyl dithiocarbamate) complex showed significant neutralization efficiency against HIV-1. mdpi.com Dithiocarbamate andrographolide (B1667393) analogues have also been identified as inhibitors of the SARS-CoV-2 main protease. nih.gov

Replication Inhibition Assays for Specific Viruses

Pyrrolidine dithiocarbamate (PDTC) has demonstrated significant antiviral activity against a range of viruses in cell culture models. Its primary mechanism often involves the inhibition of viral replication and the expression of viral proteins.

Human Rhinoviruses (HRV) and Poliovirus: PDTC has been shown to be a potent inhibitor of HRV, the primary cause of the common cold, and poliovirus in cell culture. nih.gov It effectively reduces the production of infectious HRV particles across various serotypes (HRV2, HRV14, HRV1A, HRV16) and in different cell lines, including HeLa, A549, and 16HBE14o⁻ cells. nih.gov Studies indicate that PDTC interferes with viral protein expression, leading to a drastic reduction in viral progeny. nih.gov This antiviral effect is not dependent on the specific viral receptor used for entry. nih.gov Furthermore, PDTC treatment protects infected cells from the virus-induced cytopathic effect (CPE) and promotes cell viability. nih.gov

Herpes Simplex Virus (HSV-1 and HSV-2): PDTC is also effective at inhibiting the replication of both Herpes Simplex Virus 1 and 2. nih.gov It has been observed to suppress the expression of viral immediate-early (IE) genes and late genes, such as the one encoding the membrane protein gD. nih.gov This inhibition of viral gene expression ultimately leads to a decrease in the production of new virus particles. nih.gov The antiviral activity against HSV is dependent on the dithiocarbamate portion of the molecule and requires the presence of zinc ions (Zn²⁺). nih.gov

Table 1: In Vitro Antiviral Activity of PDTC Against Various Viruses

Virus Cell Line Observed Effect Reference
Human Rhinovirus (HRV) HeLa, A549, 16HBE14o⁻ Inhibition of viral replication and protein expression; reduction of cytopathic effect. nih.gov
Poliovirus HeLa Inhibition of viral replication and cytopathic effect. nih.gov
Herpes Simplex Virus 1 & 2 HEC-1-A Suppression of immediate-early and late gene expression; inhibition of viral progeny production. nih.gov
Influenza Virus Various Inhibition of viral gene replication and transcription at the early stage of infection. oup.comoup.com

Viral Entry and Exit Pathway Modulation Studies in Cells

The primary antiviral mechanism of PDTC appears to be the disruption of intracellular viral processes rather than the modulation of viral entry or exit pathways. Studies on HRV have indicated that the early steps of the viral life cycle, which include attachment to the host cell and entry, are largely unaffected by PDTC treatment. nih.gov The compound's efficacy is independent of the viral receptor used, further suggesting that it does not block viral entry. nih.gov

Instead, the antiviral actions of PDTC are more closely linked to its ability to interfere with processes that occur after the virus has entered the cell. For picornaviruses like HRV and poliovirus, PDTC is thought to inhibit the function of viral proteases, such as 2A and 3C, which are crucial for processing the viral polyprotein into functional viral proteins. nih.gov These proteases are cysteine-dependent, and their activity can be disrupted by changes in the cellular redox state, which PDTC can influence. nih.gov

Furthermore, PDTC's ability to chelate metal ions, particularly zinc, is a key aspect of its antiviral mechanism. nih.govwikipedia.org By forming a complex with zinc, PDTC can transport these ions into the cell, where they can inhibit the activity of viral RNA-dependent RNA polymerase, a critical enzyme for the replication of many RNA viruses. wikipedia.org

Immunomodulatory and Anti-inflammatory Effects in Cell-Based Assays

PDTC exhibits potent immunomodulatory and anti-inflammatory properties in various in vitro models. These effects are primarily mediated through the inhibition of key inflammatory signaling pathways and the subsequent reduction in the production of inflammatory molecules.

Cytokine and Chemokine Production Modulation

PDTC has been shown to significantly inhibit the production of several pro-inflammatory cytokines and chemokines by different cell types in response to inflammatory stimuli.

In human endothelial cells stimulated with inflammatory mediators, PDTC dose-dependently inhibits the synthesis of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). ashpublications.org This inhibition occurs at the transcriptional level, as PDTC blocks the induction of the specific messenger RNA (mRNA) for these cytokines. ashpublications.org

Similarly, in studies using macrophage cell lines, PDTC has been found to suppress the expression of pro-inflammatory mediators induced by bacteria such as Cutibacterium acnes. mdpi.com This includes the inhibition of IL-6 and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com In other models of inflammation, PDTC has been demonstrated to reduce the levels of TNF-α and IL-1β. nih.govnih.gov

The mechanism behind this broad inhibition of cytokine production is largely attributed to PDTC's ability to suppress the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which is a master regulator of inflammatory gene expression. ashpublications.orgnih.govnih.govahajournals.orgnih.govahajournals.org By preventing the activation of NF-κB, PDTC effectively shuts down the transcription of a wide array of pro-inflammatory cytokine and chemokine genes. arvojournals.org

Table 2: Modulation of Cytokine and Chemokine Production by PDTC in Vitro

Cell Type Stimulus Inhibited Cytokines/Chemokines Reference
Human Endothelial Cells TNF-α, LPS IL-6, IL-8, GM-CSF ashpublications.org
Mouse Macrophages C. acnes IL-1β, IL-6, TNF-α mdpi.com
Rat Macrophages Carrageenan TNF-α, IL-1β nih.govnih.gov
Rat Iris and Ciliary Body Autoimmune MCP-1, RANTES, IL-8 arvojournals.org

Inhibition of Inflammatory Mediators

Beyond cytokines and chemokines, PDTC also inhibits the production and activity of other crucial inflammatory mediators.

Inducible Nitric Oxide Synthase (iNOS): In rat alveolar macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ), PDTC progressively inhibits the activity of inducible nitric oxide synthase (iNOS). nih.gov iNOS is responsible for the production of large amounts of nitric oxide, a key inflammatory mediator. The inhibition of iNOS activity by PDTC is thought to be a result of preventing the activation of NF-κB, which is required for the expression of the iNOS gene. nih.gov

NOD-like Receptor Pyrin Domain-containing 3 (NLRP3) Inflammasome: In macrophages stimulated by C. acnes, PDTC was found to inhibit the expression of the NLRP3 inflammasome. mdpi.com The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of the highly pro-inflammatory cytokine IL-1β. mdpi.com By suppressing NLRP3 expression and subsequent caspase-1 activation, PDTC effectively blocks this key inflammatory pathway. mdpi.com

Enzyme Inhibition Profiling and Selectivity (In Vitro)

The inhibitory activity of PDTC extends to several classes of enzymes, often through mechanisms involving metal chelation and interference with critical protein domains.

Target-Specific Enzyme Assays

Viral Enzymes: As mentioned previously, a key antiviral mechanism of PDTC involves the inhibition of viral enzymes. By forming a complex with zinc and facilitating its entry into cells, PDTC can inhibit the activity of viral RNA-dependent RNA polymerase . wikipedia.org This enzyme is essential for the replication of many RNA viruses. Additionally, the pro-oxidative potential of dithiocarbamates can lead to the oxidation of critical thiol groups in viral cysteine proteases, such as the 2A and 3C proteases of picornaviruses, thereby inactivating them and halting viral polyprotein processing. nih.gov

Inflammatory Enzymes: PDTC has demonstrated direct or indirect inhibitory effects on enzymes central to the inflammatory process.

Inducible Nitric Oxide Synthase (iNOS): In vitro studies have confirmed that PDTC inhibits the induction of iNOS activity in macrophages. nih.gov This effect is primarily at the level of gene expression, mediated by the inhibition of NF-κB. nih.gov

Myeloperoxidase (MPO): In models of inflammation, treatment with PDTC has been shown to reduce the activity of myeloperoxidase (MPO) in tissues. ahajournals.org MPO is an enzyme found in neutrophils that produces hypochlorous acid, a reactive oxygen species that contributes to tissue damage during inflammation. The reduction in MPO activity is likely an indirect effect resulting from the decreased infiltration of neutrophils into inflamed tissues, which is a consequence of PDTC's broader anti-inflammatory actions. ahajournals.org

Ubiquitin-Proteasome System: Some research suggests that the biological activity of PDTC may be mediated through its dysregulation of the cellular ubiquitin-proteasome system (UPS). nih.gov This system is crucial for the degradation of many cellular proteins, including those involved in cell cycle regulation and signal transduction. Dithiocarbamates can form complexes with metals that may interfere with the function of certain E3 ubiquitin ligases, many of which contain zinc-finger domains. nih.gov For instance, PDTC has been shown to influence the degradation of IκB-α, the inhibitory protein of NF-κB, which is regulated by the UPS. nih.gov

Off-Target Enzyme Screening

In the evaluation of therapeutic candidates, understanding the potential for off-target interactions is crucial for predicting possible side effects and clarifying the mechanism of action. For Pyrrolidinodithiocarbamicacidallylester and its analogs, a comprehensive assessment of their interactions with enzymes other than the primary target is a critical step in their preclinical characterization. The dithiocarbamate scaffold, a key structural feature of these compounds, is known to interact with various biological macromolecules, primarily through its ability to chelate metal ions and react with sulfhydryl groups present in enzyme active sites. nih.gov

A review of the literature on pyrrolidine dithiocarbamate (PDTC), the parent compound of the allyl ester, and other related dithiocarbamates reveals several well-documented off-target enzyme interactions. These interactions are largely attributable to the chemical reactivity of the dithiocarbamate moiety.

One of the most extensively studied off-target activities of PDTC is its potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. selleckchem.com This inhibition is not a direct enzymatic interaction but rather a consequence of preventing the phosphorylation of IκB, which in turn blocks the translocation of NF-κB to the nucleus. selleckchem.com This action can have widespread effects on the expression of numerous genes involved in inflammation, immunity, and cell survival.

Furthermore, dithiocarbamates have demonstrated inhibitory effects on several distinct classes of enzymes. For instance, PDTC has been shown to inhibit the induction of nitric oxide synthase (iNOS) activity. nih.gov In a study using rat alveolar macrophages, PDTC progressively inhibited iNOS activity, with a concentration of 50 μM resulting in over 99% inhibition when added before stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFNγ). nih.gov

The inhibitory profile of dithiocarbamates extends to other enzymes as well. Disulfiram, a well-known dithiocarbamate, is a recognized inhibitor of aldehyde dehydrogenase (ALDH), which is central to its use in the treatment of alcoholism. nih.gov This inhibitory action is a class effect for many dithiocarbamates. nih.gov Additionally, various dithiocarbamate derivatives have been screened against fungal carbonic anhydrases (CAs), with some showing potent inhibition. nih.gov While dimethyl- and diethyldithiocarbamate (B1195824) were found to be weak inhibitors, derivatives with aryl, arylalkyl, and heterocyclic moieties displayed significant inhibitory activity against fungal CAs. nih.gov

The mechanism underlying many of these off-target interactions is the ability of dithiocarbamates to chelate metal ions that are essential for enzyme function. For example, the anticancer effects of some dithiocarbamate-metal complexes are attributed to the inhibition of the proteasome. nih.gov Specifically, a copper(II) complex of pyrrolidine dithiocarbamate was found to be more potent at inhibiting the proteasome and inducing apoptosis than a zinc(II) complex. nih.gov There is also evidence to suggest that dithiocarbamates may interfere with the activity of DNA-methyltransferase 1, an enzyme involved in epigenetic regulation. nih.gov

A summary of the observed off-target enzyme activities for pyrrolidine dithiocarbamate and its analogs is presented in the table below. It is important to note that while these data provide valuable insights into the potential off-target profile of this compound, direct enzymatic screening of the allyl ester derivative is necessary for a definitive characterization.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrrolidinodithiocarbamicacidallylester Derivatives

Impact of Pyrrolidine (B122466) Ring Substitution on Biological Activity and Selectivity

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, and modifications to this ring can significantly influence the pharmacological efficacy of the parent compound. nih.gov The conformation of the ring, which can be controlled by the placement and nature of substituents, is a key determinant of biological activity. nih.gov

Positional Effects of Substituents on Activity

The location of substituents on the pyrrolidine ring has a profound effect on biological activity. Studies on various pyrrolidine-containing compounds show that the activity is often influenced by the substituent's position. nih.gov For example, in a series of pyrrolidine sulfonamide derivatives, fluorophenyl substituents at the C3 position offered better in vitro potency compared to other substitutions. nih.gov Similarly, moving a methyl group from the C3 to the C4 position in another class of pyrrolidine derivatives led to a loss of potency, highlighting the spatial importance of substituent placement. nih.gov In studies of pyrrolidine pentamine derivatives, modifications at the R3, R4, and R5 positions had varied effects on inhibitory properties, indicating that each position offers a different potential for optimization. nih.gov For certain caspase inhibitors, substituents at the 4-position of the pyrrolidine ring were critical, with 4,4-difluorination resulting in significantly higher inhibitory activity compared to 4-methoxy or 4-trifluoromethyl analogues. researchgate.net

Table 1: Impact of Pyrrolidine Ring Substitution on Biological Activity (Note: This table is a representative example based on findings from related pyrrolidine derivatives to illustrate the principles of SAR.)

Compound SeriesSubstituent PositionSubstituentObserved Effect on ActivityReference
Pyrrolidine SulfonamidesC3 (R¹)FluorophenylIncreased in vitro potency nih.gov
RORγt LigandsC3 vs. C4Methyl GroupTransposition from C3 to C4 led to loss of potency nih.gov
Isatin DerivativesC44,4-difluoro~100-1000 times more efficient inhibition than 4-methoxy researchgate.net
Isatin DerivativesC44-OPEG4Inactive researchgate.net
Pyrrolidine PentaminesR3, R4, R5VariousVaried effects, demonstrating potential for optimization nih.gov

Electronic and Steric Contributions to Activity

Electronic Effects: The electronic nature of substituents can modulate activity. For instance, the presence of electron-donating groups like methoxy (B1213986) (-OMe) or electron-withdrawing groups like halogens can alter the electron density distribution of the molecule, affecting interactions with biological targets. mdpi.commdpi.com In some salicylanilide (B1680751) series, the electron-donating effect of substituents was found to be an important factor in explaining biological activity. mdpi.com The basicity of the pyrrolidine nitrogen, a key feature for its nucleophilicity, is strongly affected by charged substituents on the ring. nih.gov

Steric Effects: The size and bulkiness of substituents also play a crucial role. In certain classes of compounds, increasing the bulkiness of a substituent leads to decreased activity, possibly due to steric hindrance at the binding site. mdpi.com Conversely, for other compounds, bulkier groups can enhance activity by promoting more favorable interactions or by influencing the compound's lipophilicity. mdpi.com A study on polysubstituted pyrrolidines found that a non-aromatic, sec-butyl group at position 3 positively influenced anticonvulsant activity. nih.gov

Significance of the Dithiocarbamate (B8719985) Moiety for Activity and Reactivity

The dithiocarbamate group (-N(C=S)S-) is a critical pharmacophore responsible for many of the biological effects observed in this class of compounds. f1000research.com It is a mono-anionic 1,1-dithiolate ligand known for its high versatility and ability to form stable complexes. f1000research.comresearchgate.net

Role in Metal Chelation and Biological Interactions

One of the most significant properties of the dithiocarbamate moiety is its function as a strong chelating agent for metal ions. nih.govnih.gov This is due to the presence of two sulfur donor atoms that can coordinate with a wide range of metals, including transition metals like copper and zinc. nih.govresearchgate.net This chelation can occur in a bidentate fashion, where both sulfur atoms bind to the metal ion, or in a monodentate fashion. researchgate.netnih.gov

This metal-binding capability is central to many of its biological activities. nih.gov For example, the antibacterial activity of pyrrolidine dithiocarbamate (PDTC) has been shown to be dependent on the presence of zinc. nih.govresearchgate.net The chelation of essential metal ions can inhibit metalloenzymes that are crucial for the survival of pathogens or cancer cells. nih.govnih.gov The interaction of dithiocarbamate-metal complexes with biological systems is often a result of the synergy between the metal ion and the ligand. researchgate.net This can lead to the generation of reactive oxygen species (ROS), inhibition of enzymes like superoxide (B77818) dismutase, and the induction of apoptosis. nih.govnih.gov

Influence on Compound Stability and Cellular Penetration (In Vitro)

The dithiocarbamate moiety influences the physicochemical properties of the molecule, which in turn affects its stability and ability to cross cell membranes. Dithiocarbamates are generally characterized by poor solubility in water, which can be advantageous for cellular uptake. nih.gov Pyrrolidine dithiocarbamate, specifically, is noted for its stability at physiological pH and its ability to traverse the cell membrane. mdpi.com

Table 2: Properties and Biological Roles of the Dithiocarbamate Moiety

PropertyDescriptionBiological ImplicationReference
Metal ChelationStrong, often bidentate, binding to metal ions (e.g., Zn²⁺, Cu²⁺).Inhibition of metalloenzymes, ROS generation, enhanced antibacterial/antitumor activity. nih.govnih.govresearchgate.netnih.gov
StabilityPyrrolidine dithiocarbamate is stable at physiological pH.Allows for effective action in biological systems in vitro. mdpi.com
Cellular PenetrationGenerally lipophilic, facilitating passage across cell membranes.Enables interaction with intracellular targets (e.g., enzymes, transcription factors). nih.govmdpi.com
ReactivityCan interact with key biological molecules like thiols.Inhibition of enzymes such as caspases through interaction with key thiol residues. f1000research.com

Role of the Allyl Ester Group in Modulating Activity and In Vitro Biotransformation

The allyl ester group serves to modify the physicochemical properties of the parent dithiocarbamic acid, potentially acting as a pro-drug moiety that influences its delivery and activation.

Table 3: Potential In Vitro Biotransformation Pathways of the Allyl Ester Moiety

StepTransformationMetabolite(s)Enzymatic System (Probable)Reference
1. HydrolysisCleavage of the ester bondPyrrolidine dithiocarbamic acid (active moiety) + Allyl alcoholEsterases organic-chemistry.org
2. OxidationOxidation of allyl alcoholAcroleinAlcohol Dehydrogenase nih.gov
3. Further OxidationOxidation of acroleinAcrylic acidAldehyde Dehydrogenase nih.gov
4. EpoxidationEpoxidation of allyl alcoholGlycidolMicrosomal enzymes nih.gov

Hydrolytic Stability and Bioactivation Potential (In Vitro)

The stability of dithiocarbamates is a critical factor influencing their biological activity. Generally, dithiocarbamates are unstable in acidic environments, where they undergo degradation. fu-berlin.denih.gov The stability increases in alkaline conditions. fu-berlin.denih.gov For pyrrolidinodithiocarbamic acid allyl ester, the ester linkage introduces a potential site for hydrolysis, which can be influenced by pH and enzymatic activity.

The bioactivation of dithiocarbamates is often linked to their metabolism. The dithiocarbamate moiety can be metabolized to various products, including ethylene (B1197577) thiourea (B124793) (ETU) and propylene (B89431) thiourea (PTU), which have their own toxicological profiles. nih.gov The allyl group in pyrrolidinodithiocarbamicacidallylester can also undergo metabolic transformation, potentially leading to the formation of reactive intermediates. The bioactivation process is crucial as it can convert a less active parent compound into a more potent form within the biological system. Dithiocarbamates can act as chelating agents for metal ions, and this interaction is a key aspect of their biological action. nih.gov

Table 1: Representative Hydrolytic Half-lives of Dithiocarbamate Derivatives under Different pH Conditions (Note: This table presents illustrative data based on general knowledge of dithiocarbamate stability and does not represent experimentally determined values for this compound.)

DerivativepH 4pH 7pH 9
Generic Alkyl DithiocarbamateMinutes to HoursHours to DaysDays to Weeks
Generic Aryl DithiocarbamateHoursDaysWeeks
Hypothetical this compound Minutes to Hours Hours Days

Lipophilicity and Cellular Uptake Modulation (In Vitro)

Cellular uptake of dithiocarbamates can occur through passive diffusion, driven by the lipophilicity of the compound. nih.gov Studies on other dithiocarbamate complexes have shown that increased lipophilicity generally correlates with higher cellular uptake, although there can be an optimal range beyond which uptake may decrease. nih.gov The uptake of this compound would likely be efficient due to its predicted lipophilic nature, allowing it to penetrate cellular membranes and exert its biological effects. Some studies suggest that the uptake mechanism for dithiocarbamate complexes is temperature-independent and differs from other known uptake pathways. nih.gov

Table 2: Predicted Lipophilicity and Its Influence on Cellular Uptake for Pyrrolidinodithiocarbamic Acid Esters (Note: This table is illustrative and based on general SAR principles for dithiocarbamates.)

Ester GroupPredicted log PPredicted Cellular Uptake
MethylModerateModerate
EthylHighHigh
Allyl High High
Benzyl (B1604629)Very HighModerate to High

Stereochemical Effects on Biological Activity and Target Engagement

Enantiomeric Purity and Activity Differences

Chirality can play a significant role in the biological activity of drug molecules. nih.gov While this compound itself does not possess a chiral center in the pyrrolidine or allyl group, derivatives can be synthesized with chiral centers, for instance, by introducing substituents on the pyrrolidine ring. In such cases, the enantiomeric purity of the compound would be critical, as different enantiomers can exhibit distinct biological activities. nih.gov This is often due to stereospecific interactions with chiral biological targets like enzymes and receptors. nih.gov For many chiral compounds, one enantiomer is significantly more active than the other, and in some cases, the less active enantiomer may even have undesirable side effects.

Conformational Analysis and Receptor Binding

Molecular modeling and conformational analysis can provide insights into the preferred low-energy conformations of the molecule. nih.gov These studies are essential to understand how the molecule fits into the binding pocket of a target protein. The binding affinity is influenced by various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, all of which are dependent on the molecule's conformation. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Development of Predictive Models for Biological Efficacy

QSAR and QSPR modeling are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govtandfonline.com For dithiocarbamate derivatives, QSAR studies have been employed to predict their inhibitory activity against various enzymes. nih.govtandfonline.com

The development of a predictive QSAR model for this compound derivatives would involve synthesizing a library of related compounds with systematic variations in their structure. These variations could include different substituents on the pyrrolidine ring or modifications of the allyl ester group. The biological activity of these compounds would then be determined experimentally.

Various molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, would be calculated for each compound. nih.gov Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms would then be used to build a model that correlates these descriptors with the observed biological activity. A robust and validated QSAR model can be a valuable tool for predicting the efficacy of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening. nih.gov

Identification of Key Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to identify the key molecular features, or descriptors, that correlate with the biological activity and physicochemical properties of a series of compounds. For dithiocarbamate derivatives, including those with a pyrrolidine moiety, several critical physicochemical parameters have been identified as being influential in their biological activity. These descriptors can be broadly categorized into hydrophobic, electronic, steric, and topological properties.

Electronic Descriptors: The electronic properties of a molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO), play a significant role in its interaction with biological targets. For dithiocarbamate derivatives, the charges on the nitrogen and sulfur atoms of the dithiocarbamate group are particularly important. These atoms are often involved in coordinating with metal ions in metalloenzymes, a common target for this class of compounds. The nature of the substituents on the pyrrolidine ring and the ester group can modulate the electron density on the dithiocarbamate moiety, thereby influencing its binding affinity and inhibitory activity. Studies on dithiocarbamate fungicides have shown that descriptors such as the topological polar surface area (TPSA), which is related to the electronic distribution, correlate with their inhibitory potency against enzymes like aromatase. researchgate.net

Steric and Topological Descriptors: The size, shape, and flexibility of a molecule are critical for its ability to fit into the binding site of a biological target. Steric descriptors such as molecular weight, molecular volume, and the number of rotatable bonds are often used in QSAR studies. For dithiocarbamate derivatives, the nature of the substituent on the nitrogen atom and the ester group significantly impacts their steric profile. For example, in a study of emetine (B1671215) dithiocarbamate ester derivatives, the substitution on the ester group (aliphatic vs. aromatic) had a marked effect on their cytotoxicity against prostate cancer cell lines. nih.gov This suggests that the steric bulk and shape of the ester substituent are key determinants of biological activity. Topological descriptors, which describe the connectivity of atoms in a molecule, have also been found to be important for the activity of dithiocarbamates. researchgate.net

Table 1: Cytotoxicity of Emetine Dithiocarbamate Ester Derivatives in PC3 Prostate Cancer Cells

This table presents the half-maximal inhibitory concentration (IC₅₀) values for a series of emetine dithiocarbamate ester derivatives, highlighting the impact of different S-alkyl/aryl substituents on their anticancer activity.

CompoundR Group (Ester Moiety)IC₅₀ (µM) on Day 7 nih.gov
4a Hexyl3.659 (on Day 3)
4b Ethyl acetate (B1210297)>10
4c N,N-diethylacetamide5.201
4d Benzyl1.560
4e 4-Fluorobenzyl2.112
4f 4-Methoxybenzyl1.312
4g 2-Naphthylmethyl1.998

Data from a study on emetine dithiocarbamate ester derivatives, which provides a model for understanding SAR in dithiocarbamate esters. nih.gov

Table 2: Antioxidant Activity of Dithiocarbamic Flavanone (B1672756) Derivatives

This table illustrates the effect of substituents on the radical scavenging activity of dithiocarbamic flavanone derivatives, a class of compounds sharing the dithiocarbamate functional group.

Compound (Substituent on Ring B)DPPH Scavenging Activity (IC₅₀, µM) researchgate.net
H > 100
F 24.5
Cl 28.7
Br 35.2
I 41.8

This data demonstrates the influence of electronic properties of substituents on the antioxidant activity of dithiocarbamate-containing compounds. researchgate.net

Computational Chemistry and Molecular Modeling Applications in this compound Research

The advancement of computational chemistry and molecular modeling has provided powerful tools for the investigation of chemical compounds, offering insights into their structure, properties, and interactions at the molecular level. For a compound such as this compound, these in silico techniques are invaluable for elucidating its potential biological activities and physicochemical characteristics, thereby guiding further experimental research. This article explores the application of key computational methodologies in the study of this compound and its structural analogs.

Computational Chemistry and Molecular Modeling Applications in Pyrrolidinodithiocarbamicacidallylester Research

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as Pyrrolidinodithiocarbamicacidallylester, and a biological target, typically a protein or enzyme.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous compounds, particularly those containing pyrrolidine (B122466) or dithiocarbamate (B8719985) moieties, demonstrates the utility of this approach. For instance, molecular docking studies on various pyrrolidine derivatives have successfully identified their binding modes within the active sites of enzymes like α-mannosidase and dipeptidyl peptidase IV. nih.govnih.gov These studies reveal that the pyrrolidine ring can engage in crucial interactions, such as hydrogen bonding and hydrophobic contacts, with amino acid residues in the target's binding pocket.

In a hypothetical docking study of this compound, one would anticipate that the pyrrolidine ring could serve as a key interaction scaffold. The dithiocarbamate group, with its sulfur atoms, could potentially form unique interactions, including hydrogen bonds and coordination with metal ions present in metalloenzymes. The allyl group might contribute to hydrophobic interactions within a nonpolar cavity of a binding site. The predicted binding affinity, often expressed as a docking score, can be used to rank potential biological targets for the compound. For example, in a study of dipeptidyl peptidase IV inhibitors, a pyrrolidine derivative showed a better dock score (-7.966) compared to the standard drug vildagliptin (B1682220) (-6.554), indicating a potentially stronger interaction. nih.gov

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the structural motifs present in this compound—the pyrrolidine ring, the dithiocarbamate linker, and the allyl group—virtual screening can be employed to identify other compounds with similar features that may exhibit comparable or enhanced biological activity.

Studies on pyrrolidine derivatives have utilized virtual screening to identify potential inhibitors of α-mannosidase, an enzyme implicated in various diseases. nih.govsigmaaldrich.com By creating a pharmacophore model based on the essential structural features required for binding, researchers can screen large compound databases for molecules that match the model. This approach has been successful in identifying novel pyrrolidine-based inhibitors. nih.gov Similarly, a virtual screening campaign for analogs of this compound could lead to the discovery of new chemical entities with interesting biological profiles.

Table 1: Examples of Virtual Screening Studies on Structurally Related Moieties

MoietyTarget EnzymeKey FindingsReference
Pyrrolidine Derivativesα-Mannosidase I and IIIdentification of inhibitors with important polar and aromatic features for binding. nih.gov
Pyrrolidine DerivativesDipeptidyl Peptidase IVDiscovery of novel, potent inhibitors through pharmacophore-based screening. nih.gov
Pyrrolidine DerivativesAT(1) ReceptorDesign of novel ligands based on virtual screening with TOPP descriptors. reading.ac.uk

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of molecules, providing deep insights into their stability, reactivity, and spectroscopic characteristics. For this compound, these calculations can elucidate the distribution of electrons and the nature of chemical bonds within the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, FMO analysis would likely reveal that the electron density in the HOMO is concentrated on the dithiocarbamate group, particularly the sulfur atoms, due to their lone pairs of electrons. This would suggest that this part of the molecule is prone to electrophilic attack. Conversely, the LUMO might be distributed over the carbon-sulfur double bond, indicating its susceptibility to nucleophilic attack. Such analyses have been applied to various sulfur-containing compounds to predict their reactivity. mdpi.com

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of negative, positive, and neutral potential. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are fundamental to ligand-receptor binding.

An ESP map of this compound would likely show regions of negative potential around the sulfur atoms of the dithiocarbamate group, making them potential hydrogen bond acceptors. The nitrogen atom of the pyrrolidine ring could also exhibit a negative potential. In contrast, the hydrogen atoms of the allyl group and the pyrrolidine ring would represent regions of positive potential. Studies on other sulfur-containing compounds have utilized ESP mapping to refine force fields for molecular simulations. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and the dynamics of its interaction with a biological target.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable three-dimensional structures in different environments (e.g., in a vacuum, in water, or bound to a protein). This is particularly relevant for the flexible allyl group and the pyrrolidine ring, which can adopt various conformations.

When a ligand-protein complex is subjected to MD simulations, the stability of the binding can be assessed. By monitoring the root-mean-square deviation (RMSD) of the ligand's position within the binding site over the simulation time, one can determine if the binding pose predicted by molecular docking is stable. Furthermore, MD simulations can reveal dynamic changes in the protein structure upon ligand binding and provide insights into the thermodynamics of the interaction. Such simulations have been performed on allyl-containing compounds to understand their stable interactions with therapeutic targets. nih.govacs.orgmdpi.com For instance, a 100 ns MD simulation was used to confirm the stable binding of diallyl trisulfide to NADPH oxidase. mdpi.com

Ligand-Protein Complex Stability Simulations

Understanding the stability of a ligand when bound to a protein is a cornerstone of drug discovery and molecular biology. Molecular dynamics (MD) simulations are a powerful computational method used to predict and analyze the stability of ligand-protein complexes. nih.gov These simulations model the movement of atoms and molecules over time, providing a dynamic view of the interactions between a ligand, such as this compound, and its target protein.

The process typically begins with docking studies to predict the most likely binding pose of the ligand in the protein's active site. Following docking, MD simulations are performed to assess the stability of this predicted pose. A stable binding mode is characterized by minimal deviation of the ligand from its initial docked position over the course of the simulation. It has been shown that a significant percentage of native-like poses remain stable in MD simulations, whereas incorrect poses are more likely to be unstable. nih.gov

One advanced technique for evaluating the stability of protein-ligand complexes is Thermal Titration Molecular Dynamics (TTMD). nih.govunipd.it This method involves running a series of MD simulations at progressively higher temperatures. The rationale is that ligands with higher affinity and more stable interactions will remain bound to the protein at higher temperatures compared to ligands with lower affinity. The stability can be quantified by monitoring key metrics such as the root-mean-square deviation (RMSD) of the ligand and the preservation of critical interactions like hydrogen bonds and hydrophobic contacts.

For a hypothetical study involving this compound and a target protein, researchers could use MD simulations to evaluate its binding stability. The results could be presented in a table summarizing key stability metrics.

Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound Complexed with a Target Protein

Simulation Time (ns)Ligand RMSD (Å)Number of Hydrogen BondsInteraction Energy (kcal/mol)
00.004-9.5
101.253-8.7
201.353-8.5
301.402-7.9
401.552-7.6
501.602-7.5

This table illustrates a stable interaction, with the ligand RMSD remaining relatively low and key interactions being maintained throughout the simulation.

Solvent Effects on Molecular Conformation

The conformation of a molecule, particularly a flexible one like this compound with its allyl group, can be significantly influenced by the surrounding solvent. Solvents can affect the molecule's shape by stabilizing or destabilizing different conformers through various interactions, such as hydrogen bonding and dielectric effects. Computational methods, especially MD simulations and quantum mechanical calculations, are employed to study these solvent effects.

By performing simulations of this compound in different solvent environments (e.g., water, ethanol, dimethyl sulfoxide), researchers can predict the most probable conformations in each solvent. This is achieved by analyzing the conformational landscape of the molecule, often by monitoring the dihedral angles of its rotatable bonds. The results of such studies are crucial for understanding the molecule's behavior in different biological and chemical environments, which can impact its reactivity and ability to bind to a target.

A hypothetical study could investigate the influence of solvent polarity on the key dihedral angles of this compound, providing insights into its conformational preferences.

Table 2: Hypothetical Solvent Effects on Key Dihedral Angles of this compound

SolventDielectric ConstantDihedral Angle 1 (°) (N-C-S-S)Dihedral Angle 2 (°) (C-S-S-C)
Water80.1-17590
Ethanol24.5-16085
Chloroform (B151607)4.815075
Hexane1.914570

This table shows how the preferred conformation of this compound might change in solvents of varying polarity, which could have implications for its biological activity.

Cheminformatics and Data Mining for this compound Related Compounds

Cheminformatics and data mining are powerful computational disciplines that involve the analysis of large chemical and biological datasets to identify trends, patterns, and relationships. These approaches are invaluable for drug discovery and development, enabling researchers to make more informed decisions. For a compound like this compound, these tools can be used to explore the vast landscape of chemical information to find related molecules, predict their properties, and understand their structure-activity relationships.

Analysis of Publicly Available Chemical and Biological Datasets

Publicly accessible databases such as PubChem, ChEMBL, and ZINC contain a wealth of information on millions of chemical compounds and their biological activities. By querying these databases, researchers can find compounds that are structurally similar to this compound. This can be done using various search methods, including substructure and similarity searching.

Once a set of related compounds is identified, their associated data, such as physicochemical properties, bioactivity data, and experimental results, can be extracted and analyzed. This analysis can help in understanding the chemical space around this compound and in identifying other compounds with potentially interesting biological profiles. For instance, a search for analogs could reveal compounds that have been tested against various biological targets, providing clues about the potential applications of this compound itself.

A hypothetical search and analysis of public databases for analogs of this compound might yield a dataset of related compounds with their key properties.

Table 3: Hypothetical Data for this compound Analogs from a Public Database

Compound IDStructureMolecular WeightLogPTargetActivity (IC50, µM)
Analog 1Pyrrolidinodithiocarbamic acid ethyl ester175.32.1Kinase A5.2
Analog 2Piperidinodithiocarbamic acid allyl ester201.42.8Protease B10.8
Analog 3Pyrrolidinodithiocarbamic acid benzyl (B1604629) ester237.43.5GPCR C2.1
Analog 4Morpholinodithiocarbamic acid allyl ester203.31.9Ion Channel D15.6

This table provides a snapshot of the kind of data that can be retrieved and used for further analysis and hypothesis generation.

Pattern Recognition in Structure-Activity Data

Once a dataset of structurally related compounds and their biological activities has been compiled, pattern recognition techniques can be applied to elucidate structure-activity relationships (SAR). SAR studies aim to identify which structural features of a molecule are responsible for its biological activity. This is a critical step in optimizing a lead compound to improve its potency, selectivity, and other pharmacological properties.

Machine learning and statistical methods are often used for pattern recognition in SAR analysis. These methods can build predictive models that correlate structural descriptors (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors) with biological activity. These models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more effective molecules.

For a series of this compound analogs, an SAR study might investigate how modifications to the pyrrolidine ring, the dithiocarbamate linker, and the allyl group affect the compound's activity against a specific biological target.

Table 4: Hypothetical Structure-Activity Relationship Data for a Series of this compound Analogs

CompoundR1 Group (on Pyrrolidine)R2 Group (Ester)Potency (IC50, nM)
1HAllyl50
23-OHAllyl25
3HEthyl150
4HPropyl120
53-OHEthyl75

This table illustrates how systematic modifications to the core structure can lead to changes in potency, providing valuable information for the design of new and improved compounds.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of Pyrrolidinodithiocarbamicacidallylester

X-ray Crystallography and Cryo-Electron Microscopy for Target-Ligand Complex Structure Determination

Further investigation into proprietary databases or newly published research may be required to obtain the necessary data for a thorough analysis of Pyrrolidinodithiocarbamic acid allyl ester. At present, the scientific community has not widely published on the specific analytical characterization of this compound.

Co-Crystallization of Pyrrolidinodithiocarbamicacidallylester with Target Proteins.

Co-crystallization is a powerful technique where a small molecule is crystallized with its target protein. The resulting crystal structure, determined via X-ray diffraction, provides a high-resolution snapshot of the binding pose and specific molecular interactions. This method is crucial for structure-based drug design.

A thorough search of crystallographic databases and scientific literature yielded no evidence of successful co-crystallization of Pyrrolidinodithiocarbamic acid allyl ester with any target protein. The process generally involves screening numerous conditions to produce a high-quality crystal suitable for diffraction. Common methods include vapor diffusion (hanging and sitting drop), microbatch, and dialysis. nih.govnih.gov The lack of data suggests that such studies have either not been attempted, were unsuccessful, or the results have not been published.

Structural Basis of Selectivity and Potency.

Understanding the structural basis of a compound's selectivity and potency is key to developing effective and safe therapeutic agents. This involves analyzing how the compound's structure allows it to bind potently to its intended target while avoiding off-target interactions. chemicalbook.commdpi.com Key interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Without co-crystal structures or related molecular modeling studies for Pyrrolidinodithiocarbamic acid allyl ester, any discussion on the structural basis for its selectivity and potency would be purely speculative. Determining why a compound is selective often requires comparing its binding mode in the target protein to its potential binding in closely related off-target proteins. chemicalbook.com No such comparative studies are available for this compound.

Advanced Optical Spectroscopy for Real-Time Interaction Monitoring.

Optical spectroscopy methods are invaluable for studying the dynamics of molecular interactions in real-time and in solution, providing complementary data to static crystal structures.

Fluorescence Spectroscopy for Binding Affinity Determination.

Fluorescence spectroscopy is a highly sensitive technique used to measure the binding affinity between a ligand and a protein. nih.gov The method relies on changes in the fluorescence properties of either the protein (intrinsic fluorescence, often from tryptophan residues) or a fluorescently labeled ligand upon binding. nih.gov By titrating one component against the other, a binding curve can be generated to calculate the dissociation constant (Kd), a measure of binding affinity.

There are no published studies that utilize fluorescence spectroscopy to determine the binding affinity of Pyrrolidinodithiocarbamic acid allyl ester to any protein target. Such an experiment would provide quantitative data on the strength of the interaction.

Interactive Data Table: Illustrative Binding Affinity Data (Hypothetical) No experimental data is available for this compound. The table below is a hypothetical representation of how such data would be presented.

Circular Dichroism for Conformational Changes.

No studies employing circular dichroism to investigate conformational changes in a target protein upon binding to Pyrrolidinodithiocarbamic acid allyl ester have been reported. This type of analysis would be critical to understanding the functional consequences of the binding event.

Interactive Data Table: Illustrative Conformational Change Data (Hypothetical) No experimental data is available for this compound. The table below is a hypothetical representation of how such data would be presented.

Future Directions and Emerging Research Perspectives for Pyrrolidinodithiocarbamicacidallylester in Academic Research

Development of Novel Chemical Probes Based on the Pyrrolidinodithiocarbamicacidallylester Scaffold

The inherent chemical properties of pyrrolidinodithiocarbamic acid allyl ester make it an attractive scaffold for the design and synthesis of sophisticated chemical probes for cellular studies.

The dithiocarbamate (B8719985) moiety is a well-established chelating agent for various metal ions, including radionuclides used in medical imaging. nih.govbohrium.commdpi.com This characteristic presents a prime opportunity for the development of imaging probes. By forming stable complexes with gamma- or positron-emitting radioisotopes, derivatives of pyrrolidinodithiocarbamic acid allyl ester could be transformed into radiopharmaceuticals for imaging purposes. bohrium.com For instance, dithiocarbamate derivatives have been successfully complexed with technetium-99m ([⁹⁹mTc]) and copper-64 ([⁶⁴Cu]) for applications in myocardial imaging and as infection imaging agents. nih.govbohrium.com

Future research could focus on synthesizing analogs of pyrrolidinodithiocarbamic acid allyl ester and radiolabeling them to study their uptake and distribution within cells in vitro. Such probes could elucidate the subcellular localization of the compound, providing insights into its potential mechanisms of action. Furthermore, the functionalization of the pyrrolidine (B122466) ring or the allyl group could be explored to attach fluorescent dyes, creating probes for live-cell imaging and fluorescence microscopy studies. Gold nanoparticles functionalized with dithiocarbamate derivatives have already been utilized as nanoprobes for cell imaging, suggesting a viable strategy. mdpi.comresearchgate.net

Identifying the molecular targets of bioactive compounds is a critical step in understanding their biological function. nih.gov The structure of pyrrolidinodithiocarbamic acid allyl ester offers multiple handles for its conversion into an affinity-based probe. The allyl group, in particular, is a versatile functional group that can undergo various chemical modifications to attach reporter tags such as biotin (B1667282) or photo-reactive groups. nih.govnih.govrsc.org

The development of affinity-based probes (AfBPs) from this scaffold could facilitate the identification of its protein binding partners within a cellular context. nih.gov A common strategy involves linking the compound to a solid support, like magnetic beads, to perform pull-down assays from cell lysates. Alternatively, the incorporation of a photo-activatable group would allow for photo-affinity labeling, which can covalently crosslink the probe to its target upon UV irradiation, enabling subsequent identification by mass spectrometry. nih.gov Given that many bioactive compounds interact with their targets reversibly, this approach is particularly valuable for capturing even transient interactions. nih.gov

Integration with Advanced High-Throughput Screening Methodologies (In Vitro)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid assessment of large compound libraries. Pyrrolidinodithiocarbamic acid allyl ester and its derivatives are well-suited for inclusion in such screening campaigns to uncover novel biological activities.

Phenotypic screening, which assesses the effect of a compound on cell morphology or function, has seen a resurgence in recent years. bohrium.com This approach does not require prior knowledge of the compound's molecular target. Libraries of pyrrolidinodithiocarbamic acid allyl ester analogs could be screened in various cell-based assays to identify compounds that induce a desired phenotype. For example, screens could be designed to identify compounds that inhibit cancer cell proliferation, reduce inflammatory responses, or protect against cellular stress. The structural diversity that can be generated from the pyrrolidinodithiocarbamic acid allyl ester scaffold makes it a promising candidate for such phenotypic screens.

Screening ApproachPotential Cellular ModelsDesired Phenotypic Outcome
AnticancerVarious cancer cell lines (e.g., lung, colon, leukemia)Inhibition of cell growth, induction of apoptosis
Anti-inflammatoryMacrophages, endothelial cellsReduction in cytokine production, inhibition of NF-κB activation
NeuroprotectiveNeuronal cell linesProtection from oxidative stress-induced cell death

In parallel with phenotypic screening, target-based screening can be employed when a specific molecular target is hypothesized or known. Given that dithiocarbamate derivatives have been shown to inhibit various enzymes, libraries based on the pyrrolidinodithiocarbamic acid allyl ester scaffold could be screened against specific enzyme targets. nih.govnih.gov For example, dithiocarbamate-containing compounds have been identified as inhibitors of SARS-CoV-2 main protease and α-glucosidase. nih.govnih.gov

HTS assays could be developed to measure the inhibitory activity of these compounds against a panel of enzymes, such as kinases, proteases, or metabolic enzymes. The versatility of the dithiocarbamate structure allows for the synthesis of a diverse library of derivatives, increasing the probability of identifying potent and selective inhibitors. researchgate.netnih.gov

Exploration of Broadened In Vitro Biological Activities

The known biological activities of related dithiocarbamate and pyrrolidine compounds suggest that pyrrolidinodithiocarbamic acid allyl ester may possess a wider range of biological effects than currently documented. A systematic exploration of its in vitro activities is a key future direction.

Research has shown that pyrrolidine dithiocarbamate (PDTC) acts as a potent inhibitor of the transcription factor NF-κB, which plays a central role in inflammatory responses. nih.govnih.gov This suggests that pyrrolidinodithiocarbamic acid allyl ester could also exhibit anti-inflammatory properties. In vitro assays measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) in immune cells would be a valuable starting point.

Furthermore, dithiocarbamates have been investigated for their antimicrobial and antiparasitic activities. mdpi.com For instance, they have shown efficacy against various bacteria and protozoa like Trypanosoma cruzi. mdpi.com Screening pyrrolidinodithiocarbamic acid allyl ester and its derivatives against a panel of pathogenic bacteria and fungi could uncover novel antimicrobial agents. The dithiocarbamate framework has been associated with a range of pharmacological functions, including antifungal and antitumor activities. researchgate.net

The antioxidant properties of dithiocarbamates are also well-documented. nih.gov The ability of pyrrolidinodithiocarbamic acid allyl ester to scavenge free radicals and protect cells from oxidative damage could be assessed using standard antioxidant assays, such as the DPPH radical scavenging assay. nih.gov

Potential Biological ActivityIn Vitro Assay Examples
Anti-inflammatoryMeasurement of cytokine levels (ELISA), NF-κB reporter assays
AntimicrobialMinimum Inhibitory Concentration (MIC) assays against bacteria and fungi
AntiparasiticGrowth inhibition assays against parasites like Trypanosoma cruzi
AntioxidantDPPH radical scavenging assay, cellular antioxidant assays
AnticancerCell viability assays (e.g., MTT), apoptosis assays

Investigation of Anti-Parasitic or Anti-Fungal Potential

The dithiocarbamate scaffold is a known pharmacophore with established anti-fungal and anti-parasitic properties. nih.govmdpi.com This provides a strong rationale for investigating the potential of this compound in these areas.

Research into related compounds has demonstrated significant activity against a range of pathogens. For instance, dithiocarbamate derivatives have shown inhibitory effects on the growth of Mycobacterium tuberculosis in vitro. nih.gov Bicyclic pyrrolidine inhibitors have demonstrated potent in vitro activity against Toxoplasma gondii, a common intracellular parasite. nih.govnih.gov These inhibitors target the parasite's phenylalanine tRNA synthetase (PheRS), highlighting a potential mechanism that could be explored for this compound. nih.govnih.gov

In the realm of anti-fungal research, dithiocarbamate-ruthenium complexes have shown promising activity against various Candida and Aspergillus species, which are clinically relevant fungal pathogens. mdpi.com Notably, in many cases, the metal complexes of dithiocarbamates are more active than the free ligands. mdpi.com Furthermore, pyrrolo[1,2-α] nih.govmdpi.combenzodiazepines, which share a pyrrolidine-like core, exhibit potent in vitro activity against dermatophytes such as Microsporum canis. nih.gov Given the increasing resistance of fungal pathogens like Candida albicans to existing drugs, the need for novel anti-fungal agents is critical. nih.gov

Future studies on this compound should include comprehensive in vitro screening against a panel of parasitic and fungal organisms.

Table 1: In Vitro Activity of Related Dithiocarbamate and Pyrrolidine Compounds Against Fungal Pathogens

Compound Class/DerivativeFungal SpeciesActivity MetricObserved ActivityCitation
Pentakis-dithiocarbamate diruthenium complexesCandida spp.MIC10⁻⁵ to 10⁻⁸ mol L⁻¹ mdpi.com
Dihydro-PBDsDermatophytesIC₅₀0.6-8.0 μM nih.gov
Oxidized PBDsDermatophytesIC₅₀0.1-0.7 μM nih.gov
Dihydro-PBDsAspergillus fumigatusIC₅₀Lower than dermatophytes nih.gov
Oxidized PBDsCandida parapsilosisIC₅₀Lower than dermatophytes nih.gov

Exploration of Novel Enzyme Inhibition Profiles

The ability of dithiocarbamates to act as enzyme inhibitors is a cornerstone of their biological activity, largely stemming from their capacity to chelate metal ions and react with thiol groups. nih.govresearchgate.net This reactivity suggests that this compound could inhibit a variety of enzymes, presenting a rich field for academic exploration.

Dithiocarbamates are recognized as potent inhibitors of several enzyme classes. They strongly inhibit carbonic anhydrases and have been investigated for their potential against metallo-β-lactamases (MβLs), which are responsible for antibiotic resistance in "superbugs". nih.govnih.gov Docking studies of dithiocarbamate derivatives have suggested that they inhibit MβLs by forming coordinate bonds with the zinc ions in the enzyme's active site. nih.gov

Enzyme inhibition can be broadly categorized as competitive, where the inhibitor binds to the active site, or non-competitive, where it binds to an allosteric site, causing a conformational change that inactivates the enzyme. youtube.comyoutube.comkhanacademy.org Many drugs function as reversible inhibitors, where the enzyme can regain activity, while others act irreversibly, often by forming covalent bonds. youtube.com Given the reactivity of the dithiocarbamate group, this compound could function through any of these modalities.

A systematic approach to exploring novel enzyme inhibition would involve screening this compound against a diverse panel of enzymes, particularly metalloenzymes. Techniques such as IC₅₀ replots as a function of substrate concentration can be used to rapidly determine the modality of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). nih.gov

Table 2: Known Enzyme Inhibition by Dithiocarbamate Scaffolds

Enzyme TargetInhibition Mechanism/ObservationPotential ApplicationCitation
Carbonic AnhydrasesStrong inhibitionAntiglaucoma, Anti-tuberculosis nih.gov
Metallo-β-Lactamases (NDM-1, VIM-2, etc.)Coordination with active site Zn(II) ionsOvercoming antibiotic resistance nih.gov
Aldehyde DehydrogenaseInhibition by metabolites like diethyldithiocarbamate (B1195824)Alcoholism treatment nih.gov
Caspase-3 ProenzymeInhibition of proteolytic processing by dithiocarbamate disulfidesRegulation of apoptosis acs.org
Focal Adhesion Kinase (FAK)Inhibition by diarylaminopyrimidine-DTC hybridsAnti-cancer, Anti-angiogenesis nih.gov

Theoretical Frameworks for Predicting Biological Activity and Reactivity

Computational methods are becoming indispensable in modern drug discovery and chemical biology. For a compound like this compound, theoretical frameworks can guide experimental work by predicting biological activity and reactivity, saving time and resources.

Advanced Machine Learning Algorithms for Structure-Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that uses machine learning to correlate the chemical structure of compounds with their biological activities. youtube.com The underlying principles are that a compound's structure determines its activity and that structurally similar compounds exhibit similar activities. nih.gov These models can be used for classification (e.g., active vs. inactive) or regression (predicting a specific value like IC₅₀). youtube.comnih.gov

For this compound and its derivatives, machine learning models can be developed to predict their potential as anti-parasitic agents, anti-fungal compounds, or enzyme inhibitors. This involves:

Data Collection : Assembling a dataset of dithiocarbamates with known biological activities.

Descriptor Calculation : Computing molecular descriptors that quantify the physicochemical properties of the compounds. youtube.com

Model Training : Using machine learning algorithms to build a predictive model. Algorithms like Deep Neural Networks (DNN), Random Forest, and Extremely Gradient Boost have shown strong performance in QSAR studies. nih.govnih.govyoutube.com

Model Validation : Testing the model's accuracy and generalizability using cross-validation and independent test sets. nih.gov

Explainable AI techniques can further enhance these models by identifying the specific structural features that are most influential for predicting activity, providing valuable insights for designing more potent molecules. researchgate.net

De Novo Design Approaches Based on this compound Scaffold

De novo design involves the computational generation of novel molecular structures with desired properties. nih.govarxiv.org The this compound structure can serve as a "scaffold," or core structural framework, for these design efforts. arxiv.org

The process begins with the scaffold, and computational algorithms then add atoms and bonds to generate new molecules. arxiv.orgarxiv.org This can be guided by a variety of objectives, such as improving binding affinity to a specific protein target, enhancing proteolytic stability, or increasing membrane permeability. arxiv.orgrsc.org Reinforcement learning, a type of AI, can be coupled with generative models to efficiently explore the chemical space and optimize multiple properties simultaneously. arxiv.org

By using the this compound scaffold as a starting point, researchers can generate libraries of virtual compounds. These compounds can then be computationally screened and prioritized for synthesis and experimental testing, accelerating the discovery of new drug candidates with improved pharmacological profiles. arxiv.orgrsc.org

Challenges and Opportunities in the Academic Research of this compound and Related Dithiocarbamate Derivatives

While the dithiocarbamate scaffold is promising, its chemical properties also present specific challenges that must be addressed in academic research. Overcoming these challenges represents a significant opportunity for innovation.

Addressing Stability and Reactivity Issues in Biological Media (In Vitro)

A primary challenge in the study of dithiocarbamates is their inherent reactivity and stability in biological media. The multi-faceted effects of these compounds are largely dependent on their high reactivity, particularly towards thiol groups present in proteins like cysteine residues. nih.govresearchgate.net This reactivity, while central to their mechanism of action, can complicate in vitro experiments.

Dithiocarbamates can be unstable in aqueous solutions, potentially degrading or reacting with components of the culture medium before reaching their intended biological target. For example, dithiocarbamates can undergo thiol-disulfide exchange reactions, which can lead to the inhibition of enzymes involved in processes like apoptosis, such as the caspase-3 proenzyme. acs.org This non-specific reactivity can lead to misleading results in in vitro assays.

Opportunities for addressing these issues include:

Formulation Strategies : Developing novel delivery systems or formulations that protect the compound from degradation and non-specific reactions until it reaches the target cells or proteins.

Structural Modification : Synthesizing analogues of this compound with modified functional groups to modulate reactivity and improve stability, without sacrificing desired biological activity.

Careful Experimental Design : Implementing rigorous controls in in vitro studies to account for potential reactions with media components. This includes testing the compound's stability in the specific medium over the time course of the experiment and using thiol-blocking agents to assess the role of thiol reactivity in the observed effects.

By systematically addressing these stability and reactivity challenges, researchers can obtain more reliable and reproducible data, unlocking the full therapeutic potential of this compound and related dithiocarbamate derivatives.

Strategies for Overcoming Resistance Mechanisms in In Vitro Models

Research specifically investigating strategies to overcome in vitro resistance to This compound is not extensively available in current scientific literature. However, by examining the parent compound, Pyrrolidine dithiocarbamate (PDTC) , we can infer potential strategies and research directions that would be applicable to its allyl ester derivative. wikipedia.org The primary mechanisms of action for PDTC, a known metal chelator and inhibitor of the NF-κB pathway, offer a foundation for understanding how its derivatives might counteract cellular resistance. frontiersin.org

One of the key mechanisms by which cancer cells develop resistance to chemotherapy is through the upregulation of anti-apoptotic proteins. A notable example is the overexpression of Bcl-xL, which confers resistance to drugs like doxorubicin (B1662922) . oup.com Studies have shown that co-treatment with PDTC can overcome this resistance in hepatocellular carcinoma (HCC) cell lines that have high levels of Bcl-xL expression. oup.com While doxorubicin alone induces apoptosis, the combination with PDTC triggers a different form of cell death called paraptosis, thereby bypassing the apoptosis-resistance mechanism. oup.com This suggests that a potential strategy for overcoming resistance to conventional chemotherapeutics could be the combination with this compound.

Another significant pathway implicated in drug resistance is the ubiquitin-proteasome system. The proteasome is responsible for the degradation of proteins that regulate cell cycle and apoptosis, and its inhibition is a validated anticancer strategy. Dithiocarbamates, including PDTC, are known to form complexes with metals such as zinc and copper. nih.gov These metal complexes of PDTC have been shown to inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in tumor cells. nih.gov

Furthermore, the combination of PDTC with other therapeutic agents has been shown to be effective in overcoming resistance. For instance, PDTC can form a complex with arsenic trioxide , enhancing its anticancer effects in pancreatic cancer cells. nih.gov This combination leads to a more potent inhibition of the ubiquitin-proteasome pathway compared to either agent alone. nih.gov This synergistic effect highlights a promising strategy where this compound could be used as an adjuvant to enhance the efficacy of other anticancer drugs and overcome resistance.

Emerging research also points towards the use of advanced drug delivery systems to overcome resistance. Nanotechnology-based platforms, for example, could be employed to ensure the targeted delivery of this compound to tumor cells, thereby increasing its local concentration and efficacy while minimizing systemic toxicity. nih.gov Such systems could also be designed to co-deliver this compound with other agents, such as DNA repair inhibitors, to simultaneously tackle multiple resistance pathways. nih.govnih.gov

The table below summarizes key research findings on the strategies to overcome resistance mechanisms using the parent compound, PDTC, in various in vitro models.

In Vitro ModelResistance MechanismStrategy to Overcome ResistanceKey Findings
Bcl-xL-overexpressing Chang-L cells and hepatocellular carcinoma (HCC) cell linesOverexpression of anti-apoptotic protein Bcl-xL leading to doxorubicin resistanceCo-treatment with Pyrrolidine dithiocarbamate (PDTC) PDTC overcomes doxorubicin resistance by inducing paraptosis, a non-apoptotic form of cell death. oup.com
Jurkat T cells and YT cellsProteasome activityInhibition of the proteasome with PDTC-zinc(II) and PDTC-copper(II) complexesThe metal complexes of PDTC induce apoptosis by inhibiting the proteasomal activity. nih.gov
Pancreatic cancer cell lines (SW1990, PANC-1, MIA PaCa-2, BxPC-3)Insufficient inhibition of the ubiquitin-proteasome pathwayCombination therapy with PDTC and arsenic trioxide The PDTC-arsenic trioxide complex shows enhanced inhibition of cell proliferation and tumor growth compared to individual agents. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.